![molecular formula C14H12O3 B2419632 Methyl 3-hydroxy-5-phenylbenzoate CAS No. 49843-53-0](/img/structure/B2419632.png)
Methyl 3-hydroxy-5-phenylbenzoate
Overview
Description
Methyl 3-hydroxy-5-phenylbenzoate is an organic compound that belongs to the family of methyl benzoates. It has a molecular weight of 228.25 and a molecular formula of C14H12O3 .
Synthesis Analysis
The synthesis of Methyl 3-hydroxy-5-phenylbenzoate involves a reaction with potassium phosphate and tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 100℃ for 14 hours in an inert atmosphere . The product is then extracted with ether, dried over Na2SO4, filtered, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-5-phenylbenzoate is represented by the linear formula C14H12O3 . The InChI code for this compound is 1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 3-hydroxy-5-phenylbenzoate include the reaction of methyl 3-bromo-5-hydroxybenzoate with phenylboronic acid, K3PO4, and Pd(PPh3)4 in degassed and anhydrous DMF . The mixture is stirred at 100 °C for 14 hours, then quenched with 2N HCl .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in synthesis studies, such as the work by Howarth and Harris (1968) where it was synthesized from methyl 6-phenyl0-resorcylate with diazomethane. This research contributed to reassignment of structures in organic chemistry (Howarth & Harris, 1968).
Biological Activity and Environmental Impact
- Phenyl ether derivatives like 3-hydroxy-5-phenylbenzoate have been isolated from marine-derived fungi, showing antioxidant activities. For instance, Xu et al. (2017) identified similar compounds with significant antioxidant properties (Xu et al., 2017).
Role in Enzymatic Reactions
- Compounds structurally related to methyl 3-hydroxy-5-phenylbenzoate have been studied for their interaction with enzymes. Huynh and Crawford (1985) discovered an enzyme produced by a fungus that interacts with similar compounds, leading to novel insights into lignin-degrading enzymes (Huynh & Crawford, 1985).
Chemical Analysis and Detection Methods
- Analysis of environmental phenols, which include compounds like methyl 3-hydroxy-5-phenylbenzoate, is crucial for environmental monitoring. Ye et al. (2008) developed methods for detecting such compounds in human milk, highlighting the importance of monitoring these substances due to potential health risks (Ye et al., 2008).
Applications in Material Science
- Methyl 3-hydroxy-5-phenylbenzoate and its derivatives find applications in material science, such as in the synthesis of polymers. For example, Takagi et al. (2013) synthesized compounds with oligothiophene, using similar compounds as starting materials, showing potential in advanced material applications (Takagi et al., 2013).
properties
IUPAC Name |
methyl 3-hydroxy-5-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJYTHKCQRAIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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